molecular formula C9H16O2 B2939652 2-Propylcyclopentane-1-carboxylic acid CAS No. 1469203-24-4

2-Propylcyclopentane-1-carboxylic acid

Cat. No.: B2939652
CAS No.: 1469203-24-4
M. Wt: 156.225
InChI Key: JUMCIIRECKFOCL-UHFFFAOYSA-N
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Description

2-Propylcyclopentane-1-carboxylic acid (CAS 1469203-24-4) is a cyclopentane-based carboxylic acid with the molecular formula C9H16O2 and a molecular weight of 156.22 g/mol . This compound serves as a versatile and important scaffold in synthetic and medicinal chemistry research. It has been identified as a model substrate in pioneering studies on transannular C-H functionalization, a cutting-edge method for the direct molecular editing of saturated carbocycles . This protocol allows for site-selective γ-arylation of the cyclopentane ring, bypassing the need for lengthy synthetic sequences and providing expedited access to complex, functionalized molecules that are difficult to synthesize by classical methods . The structural control offered by such cyclic scaffolds is highly valuable in drug discovery, as they reduce the number of rotatable bonds and can enhance oral bioavailability . Researchers utilize this compound to develop new C-H activation methodologies and to create structurally diverse compound libraries for biological evaluation. This product is intended for research applications only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propylcyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-2-4-7-5-3-6-8(7)9(10)11/h7-8H,2-6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUMCIIRECKFOCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Classification and Nomenclature Within Cyclopentanecarboxylic Acid Derivatives

2-Propylcyclopentane-1-carboxylic acid belongs to the class of substituted cycloalkane carboxylic acids. The nomenclature of this compound is determined by the systematic rules set forth by the International Union of Pure and Applied Chemistry (IUPAC).

According to IUPAC nomenclature for cyclic compounds where a carboxyl group is attached to the ring, the suffix "-carboxylic acid" is appended to the name of the parent cycloalkane. libretexts.org In this case, the parent structure is cyclopentane (B165970), a five-membered carbon ring. The carboxylic acid group (-COOH) is designated as the principal functional group, and the carbon atom of the ring to which it is attached is assigned the number 1 position. libretexts.org

The structure also features a propyl group (-CH2CH2CH3) attached to the cyclopentane ring. Its position is indicated by the locant '2-', signifying its attachment to the second carbon atom relative to the carboxyl group's attachment point. Therefore, the complete and unambiguous IUPAC name for the molecule is This compound .

Below is a table summarizing the key identifiers for this compound.

IdentifierValue
IUPAC Name This compound
Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
CAS Number 1469203-24-4

This data is compiled from multiple chemical database sources. chemsrc.comuni.lubldpharm.com

Research Significance of Substituted Cyclopentanecarboxylic Acid Scaffolds

Elucidation of Relative and Absolute Stereochemistry

This compound can exist as four distinct stereoisomers due to the presence of two stereogenic centers. These isomers are categorized into two pairs of enantiomers. The relative stereochemistry of the substituents, designated as cis or trans, determines the diastereomeric relationship between these pairs.

Cis Isomers : In the cis configuration, the propyl and carboxylic acid groups are situated on the same face of the cyclopentane ring. This arrangement leads to a pair of enantiomers: (1R,2S)-2-propylcyclopentane-1-carboxylic acid and (1S,2R)-2-propylcyclopentane-1-carboxylic acid.

Trans Isomers : In the trans configuration, the substituents are on opposite faces of the ring. This also results in a pair of enantiomers: (1R,2R)-2-propylcyclopentane-1-carboxylic acid and (1S,2S)-2-propylcyclopentane-1-carboxylic acid.

The absolute stereochemistry at each chiral center is assigned using the Cahn-Ingold-Prelog (CIP) priority rules, denoted by the R (rectus) or S (sinister) descriptor. The determination of the absolute configuration of each stereoisomer requires experimental techniques such as X-ray crystallography of a single crystal or by correlation to a known chiral standard.

Stereoisomer Relative Stereochemistry Absolute Stereochemistry
Enantiomeric Pair 1 cis (1R,2S) and (1S,2R)
Enantiomeric Pair 2 trans (1R,2R) and (1S,2S)

Conformational Analysis of the Cyclopentane Ring and Substituent Effects

Unlike the more rigid cyclohexane (B81311) ring, the cyclopentane ring is highly flexible and exists in a state of dynamic equilibrium between various non-planar conformations. The two most significant conformations are the envelope (Cs symmetry) and the twist (C2 symmetry) forms. maricopa.edu These puckered conformations help to alleviate the torsional strain that would be present in a planar structure. maricopa.edu

The introduction of substituents at the C1 and C2 positions influences the conformational equilibrium. The bulky propyl group and the carboxylic acid group will preferentially occupy positions that minimize steric interactions. In substituted cyclopentanes, substituents tend to favor pseudo-equatorial positions to reduce steric hindrance. lumenlearning.com

For the cis isomers of this compound, both substituents are on the same side of the ring. In the envelope conformation, one substituent would be forced into a more sterically hindered pseudo-axial position while the other could occupy a pseudo-equatorial position. In the twist conformation, both substituents might be able to adopt positions that are more akin to equatorial, but this would depend on the specific twist form.

For the trans isomers, the substituents are on opposite sides of the ring. This arrangement generally allows for a more stable conformation where both the propyl and carboxylic acid groups can occupy pseudo-equatorial positions, thus minimizing steric strain. This would suggest that the trans isomers are likely to be thermodynamically more stable than the cis isomers. The exact energy difference between the conformers and the preferred conformation would require detailed computational studies or experimental analysis, such as through nuclear magnetic resonance (NMR) spectroscopy.

Stereoselective Synthetic Methodologies for this compound Isomers

The controlled synthesis of specific stereoisomers of this compound is a significant challenge that requires stereoselective synthetic strategies. Several general approaches can be envisioned for the preparation of enantiomerically pure or enriched 2-substituted cyclopentane-1-carboxylic acids.

One common strategy involves the use of a chiral auxiliary . A chiral molecule is temporarily attached to the cyclopentane precursor to direct the stereochemical outcome of a key reaction, such as alkylation or hydrogenation. Subsequent removal of the auxiliary yields the desired stereoisomer.

Asymmetric catalysis offers another powerful approach. Chiral catalysts, such as transition metal complexes with chiral ligands, can be used to control the stereoselectivity of reactions that form the chiral centers. For instance, an asymmetric hydrogenation of a 2-propylcyclopent-1-ene-1-carboxylic acid precursor could potentially lead to the formation of specific stereoisomers of the target molecule.

Resolution of a racemic mixture is a classical method to separate enantiomers. A racemic mixture of this compound can be reacted with a chiral resolving agent to form diastereomeric salts. These salts, having different physical properties, can be separated by techniques like fractional crystallization. Subsequent removal of the resolving agent affords the individual enantiomers. A similar approach has been used for the resolution of related compounds like 2-aminocyclopentanecarboxylic acid. nih.gov

Furthermore, substrate-controlled diastereoselective reactions can be employed. Starting with a chiral cyclopentane derivative, new stereocenters can be introduced in a controlled manner. For example, a Michael addition to a chiral α,β-unsaturated cyclopentane carboxylic acid derivative could be used to introduce the propyl group with a specific stereochemistry. mdpi.com

The table below summarizes potential stereoselective synthetic strategies:

Methodology Description Key Principle
Chiral Auxiliary A chiral molecule is temporarily attached to guide the formation of a new stereocenter. The chiral auxiliary creates a diastereomeric transition state, leading to preferential formation of one stereoisomer.
Asymmetric Catalysis A chiral catalyst is used to control the stereochemical outcome of a reaction. The chiral catalyst provides a chiral environment that favors the formation of one enantiomer over the other.
Resolution A racemic mixture is separated into its constituent enantiomers. Enantiomers are converted into diastereomers with different physical properties, allowing for their separation.
Substrate Control An existing stereocenter in the starting material directs the formation of a new stereocenter. The steric and electronic properties of the chiral substrate influence the approach of reagents, leading to a diastereoselective outcome.

Advanced Synthetic Pathways and Methodological Advancements for 2 Propylcyclopentane 1 Carboxylic Acid

Strategies for Cyclopentane (B165970) Ring Construction

The synthesis of the 2-propylcyclopentane-1-carboxylic acid scaffold relies on the strategic construction of the five-membered carbocyclic core. Advanced methodologies have been developed that can be broadly categorized into ring contraction, cycloaddition, and acyclic precursor cyclization strategies.

Ring Contraction Reactions from Larger Carbocycles

Ring contraction reactions provide an effective pathway for synthesizing cyclopentane derivatives from more readily available six-membered carbocycles. rsc.orgwikipedia.org These transformations typically proceed through rearrangement mechanisms, resulting in the excision of a carbon atom from the ring or a skeletal reorganization to form the smaller ring.

Key among these methods is the Favorskii rearrangement , which transforms α-halo ketones into carboxylic acid derivatives upon treatment with a base. wikipedia.org In the context of cyclic ketones, this reaction serves as a powerful ring-contraction tool. scienceinfo.comadichemistry.com For instance, an appropriately substituted 2-chlorocyclohexanone (B41772) can rearrange to a cyclopentanecarboxylic acid derivative. scienceinfo.comresearchgate.net The mechanism is believed to proceed through a cyclopropanone (B1606653) intermediate, which is then opened by a nucleophile (such as a hydroxide (B78521) or alkoxide) to yield the contracted ring. wikipedia.orgyoutube.com The regioselectivity of the ring opening is crucial and generally favors the formation of the more stable carbanion. adichemistry.com

Another significant method is the Tiffeneau–Demjanov rearrangement . wikipedia.org This reaction involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid, which generates a diazonium ion. numberanalytics.comslideshare.net Subsequent loss of nitrogen gas leads to a carbocation that undergoes a 1,2-alkyl shift, resulting in a ring-expanded or, in relevant cases, rearranged product. wikipedia.org While often used for ring expansion, specific substrates can be designed to facilitate contraction. The stereochemistry of the starting alcohol can influence the migration of the endocyclic bond, thereby controlling the reaction's outcome. stackexchange.com

The Wolff rearrangement of cyclic α-diazoketones also provides a pathway to ring-contracted products. wikipedia.org This reaction, often induced photochemically or thermally, involves the extrusion of nitrogen gas to form a ketene (B1206846), which can then be trapped by a nucleophile like water or an alcohol to form a carboxylic acid or ester, respectively. This method has been applied in the synthesis of complex natural products containing strained ring systems. rsc.org

ReactionStarting MaterialKey ReagentsIntermediateProduct
Favorskii Rearrangementα-Halo cyclohexanoneBase (e.g., NaOH, NaOR)CyclopropanoneCyclopentanecarboxylic acid/ester
Tiffeneau-Demjanov Rearrangement1-Aminomethyl-cyclohexanolNitrous Acid (HNO₂)CarbocationCyclopentylmethanal derivative
Wolff RearrangementCyclic α-DiazoketoneHeat (Δ) or Light (hν)KeteneCyclopentanecarboxylic acid/ester

Cycloaddition Reactions for Five-Membered Ring Assembly

Cycloaddition reactions, particularly [3+2] cycloadditions, are among the most powerful and convergent methods for constructing five-membered rings. baranlab.orgthieme-connect.com These reactions involve the combination of a three-atom component with a two-atom component to directly form the cyclopentane skeleton. researchgate.net This approach allows for the assembly of highly functionalized and stereochemically complex cyclopentanes with high efficiency. researchgate.net

A prominent strategy involves the use of donor-acceptor (D-A) cyclopropanes as three-carbon synthons. researchgate.net These strained rings can be activated by a Lewis acid or a base to undergo ring-opening, forming a 1,3-dipole equivalent. This intermediate can then be trapped by an alkene (the two-carbon component) to afford the cyclopentane ring. The substituents on both the cyclopropane (B1198618) and the alkene can be chosen to directly install the necessary functional groups, such as the propyl group and a precursor to the carboxylic acid, onto the cyclopentane core. frontiersin.org

Visible-light-promoted photocycloadditions have also emerged as a modern tool for [3+2] cycloadditions. For example, the reaction between N-cyclopropylanilines and 3-cyanochromones can be initiated by a photocatalyst like Eosin Y. acs.org This process involves the single-electron oxidation of the N-cyclopropylaniline to a radical cation, which then opens to a distonic radical cation that participates in the cycloaddition, ultimately forming a functionalized cyclopentane ring fused to another structure. acs.org

Furthermore, transition metal-catalyzed cycloadditions offer diverse pathways. For instance, rhodium-catalyzed decarbonylative coupling between cyclobutanones and alkenes can be viewed as a formal [3+2] cycloaddition, where the cyclobutanone (B123998) serves as a cyclopropane surrogate after extruding carbon monoxide. nih.gov This method provides access to saturated cyclopentane rings. nih.gov

Cyclization Techniques from Acyclic Precursors

The construction of the cyclopentane ring from linear, acyclic precursors is a fundamental strategy that offers great flexibility in substrate design. These intramolecular cyclization reactions can be promoted by a variety of methods, including radical, anionic, and cationic pathways.

Radical cyclizations are particularly effective for forming five-membered rings. rsc.orgcapes.gov.brharvard.edu Typically, a radical is generated at one end of an appropriately designed acyclic molecule containing a double bond five atoms away. The radical then adds to the double bond in a 5-exo-trig cyclization, which is kinetically favored, to form a new five-membered ring. harvard.edu For the synthesis of this compound, a precursor such as a 3-propyl-7-halo-hept-2-enoate could be envisioned, where radical generation at the C7 position would lead to cyclization and formation of the desired substituted cyclopentane ring.

Reductive cyclization methods, often mediated by transition metals or reducing agents like samarium(II) iodide, provide another route. baranlab.org For example, the coupling of a ketone with a tethered alkene can be achieved to form a cyclopentanol (B49286) derivative, which can then be further functionalized.

Additionally, transition-metal catalysis enables a wide range of cyclization reactions. Rhodium-catalyzed oxygenative carbofunctionalization of terminal alkynes can produce cyclic carboxylic acid derivatives. organic-chemistry.org This process involves the formation of a rhodium vinylidene complex, followed by C-C bond formation and oxygenation, leading to a ketene intermediate that can be trapped to yield the final product. organic-chemistry.org

Functionalization of the Cyclopentane Core

Once the cyclopentane ring is constructed, subsequent functionalization is often necessary to arrive at the final target molecule. Modern synthetic methods have enabled highly selective modifications of the carbocyclic core.

Directed C-H and C-C Bond Functionalization

Direct functionalization of C–H bonds represents one of the most efficient strategies in modern organic synthesis, as it avoids the need for pre-functionalized starting materials. acs.org In the context of cycloalkane carboxylic acids, the carboxylic acid group itself can act as a native directing group to guide a transition metal catalyst to a specific C–H bond.

Recent advancements have demonstrated the palladium-catalyzed transannular γ-C–H arylation of cycloalkane carboxylic acids, including cyclopentane systems. nih.gov Using a specially designed quinuclidine-pyridone ligand, it is possible to selectively functionalize the γ-C(sp³)–H bond, even in the presence of more traditionally reactive β-C–H bonds. nih.gov This methodology installs the new functional group cis to the directing carboxylic acid group, offering excellent diastereocontrol. While this has been demonstrated for arylation, the development of analogous methods for alkylation could provide a direct route to installing groups like the propyl substituent at the C2 position relative to the carboxylic acid. The use of a picolinamide (B142947) auxiliary has also proven effective for the directed C-H arylation of cyclopropanes, a strategy that could be adapted to cyclopentane systems. acs.org

C-C bond functionalization offers another powerful tool. Nickel-catalyzed reductive cyclization/carboxylation of unactivated alkyl halides with CO₂ provides a method to form cyclic carboxylic acids under mild conditions. organic-chemistry.org This approach could potentially be used to construct the this compound from a suitable dihalide precursor.

Regioselective and Chemoselective Transformations

Achieving high levels of regioselectivity and chemoselectivity is paramount in the synthesis of complex molecules like this compound. Regioselectivity dictates which position on the cyclopentane ring is functionalized, while chemoselectivity refers to the selective reaction of one functional group in the presence of others.

In directed C-H activation, regioselectivity is controlled by the directing group and the catalyst system. As noted, the γ-C–H arylation of cyclopentane carboxylic acids shows exquisite regioselectivity, with no functionalization observed at the β-position. nih.gov This selectivity arises from the formation of a stable palladacycle intermediate that favors activation of the γ-C–H bond. nih.gov

Electrophilic additions to substituted cyclopentenes also offer a pathway for controlled functionalization. The stereochemical outcome of these reactions can be influenced by existing allylic and homoallylic substituents on the ring, often proceeding with syn-selectivity relative to the directing substituent. nih.gov

Chemoselectivity is crucial when multiple reactive sites are present. For example, in a [3+2] cycloaddition between donor-acceptor cyclopropanes and substrates containing both enone and enamide motifs, it has been shown that the reaction can proceed selectively with the enamide through a 1,4-addition process under basic conditions, leaving the enone untouched. frontiersin.org Similarly, manganese-catalyzed reactions have been developed that show high chemoselectivity in the synthesis of acyl cyclopentenes. nih.gov Such selective transformations are essential for building the target molecule without the need for extensive use of protecting groups.

Development of Catalytic and Reagent-Based Synthetic Methods

The synthesis of the this compound core can be approached through various catalytic and reagent-based strategies. These methods often focus on constructing the cyclopentane ring or introducing the substituents with high stereocontrol.

One established route to cyclopentanecarboxylic acids is the Favorskii rearrangement . This involves the base-induced ring contraction of a 2-halocyclohexanone. wikipedia.org For the target molecule, a hypothetical precursor would be 2-chloro-3-propylcyclohexanone, which upon treatment with a base like sodium methoxide, would rearrange to form methyl 2-propylcyclopentane-1-carboxylate. Subsequent hydrolysis would yield the desired carboxylic acid.

Catalytic hydrogenation is another key method. Synthesis can start from an unsaturated precursor, such as a 2-propylcyclopentene-1-carboxylic acid or a related derivative. The double bond can be reduced using hydrogen gas (H₂) over a metal catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO₂). This method is generally efficient and provides access to the saturated cyclopentane ring.

Modern synthetic advancements include transition metal-catalyzed reactions. For instance, palladium-catalyzed hydrocarboxylation of a corresponding alkene (propylcyclopentene) could theoretically produce the carboxylic acid directly. wikipedia.org While specific applications to this exact substrate may not be widely reported, the general methodology is a powerful tool for carboxylic acid synthesis.

Table 2: Selected Reagent-Based Synthetic Approaches

MethodStarting Material ExampleKey ReagentsIntermediate/Product
Favorskii Rearrangement2-Chloro-3-propylcyclohexanoneSodium Methoxide (NaOMe)Methyl 2-propylcyclopentane-1-carboxylate
Alkylation of CyclopentanoneCyclopentanone derivativeBase (e.g., LDA), Propyl Halideα-Propylated cyclopentanone
Grignard ReactionMethyl 2-oxocyclopentane-1-carboxylatePropylmagnesium bromide (PrMgBr)Methyl 2-hydroxy-2-propylcyclopentane-1-carboxylate

Solid-Phase Synthesis Techniques for Cyclopentanecarboxylic Acid Derivatives

Solid-phase synthesis offers a powerful platform for the high-throughput generation of libraries of compounds based on a common scaffold, such as this compound. In this technique, the core molecule is covalently attached to an insoluble polymer resin, allowing for the use of excess reagents to drive reactions to completion, with purification simplified to washing and filtration steps. mdpi.com

The this compound can be anchored to a resin via its carboxylic acid functionality. For example, it can be attached to a Wang or Merrifield resin, which are commonly used supports in solid-phase organic synthesis and peptide synthesis. Once immobilized, the cyclopentane ring or other parts of the molecule can be further functionalized.

Alternatively, the synthesis can be designed where the cyclopentane ring itself is constructed on the solid support. After the desired molecular complexity is achieved through sequential reactions, the final product is cleaved from the resin. This approach is particularly advantageous for creating diverse libraries of amides or esters by reacting the resin-bound carboxylic acid with a variety of amines or alcohols in the final steps before cleavage. While most prominently used for peptides, the principles of solid-phase synthesis are broadly applicable to small molecules, including derivatives of cyclopentanecarboxylic acids. mdpi.com

Table 3: Overview of Solid-Phase Synthesis Approach

StepDescriptionExample Reagents/Resin
Immobilization The carboxylic acid is attached to a solid support.Wang Resin, DCC, DMAP
Modification Further chemical transformations are performed on the resin-bound molecule.Varies depending on desired modification.
Cleavage The final derivative is released from the solid support.Trifluoroacetic Acid (TFA)

Advanced Spectroscopic and Spectrometric Characterization of 2 Propylcyclopentane 1 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton, Carbon-13, and 2D Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of 2-Propylcyclopentane-1-carboxylic acid is expected to show distinct signals for each unique proton environment. The most characteristic signal is that of the carboxylic acid proton (-COOH), which is highly deshielded and typically appears as a broad singlet far downfield, in the 10-12 ppm range. libretexts.org Protons on the carbon adjacent to the carboxyl group (the α-protons) are expected to resonate between 2.0 and 3.0 ppm. libretexts.org The remaining protons of the cyclopentane (B165970) ring and the propyl group would appear further upfield, generally between 0.8 and 2.0 ppm. The terminal methyl group of the propyl chain would exhibit a triplet signal around 0.9 ppm.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments. The carbonyl carbon of the carboxylic acid is a key diagnostic peak, typically found in the highly deshielded region of 160-180 ppm. libretexts.org The carbons of the cyclopentane ring and the propyl chain would appear in the upfield aliphatic region, generally between 10 and 50 ppm. The specific chemical shifts would depend on their substitution and proximity to the electron-withdrawing carboxyl group.

2D NMR Techniques: To unambiguously assign all proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are employed. princeton.edu A COSY spectrum would reveal proton-proton coupling relationships within the propyl group and throughout the cyclopentane ring. An HMBC experiment would show correlations between protons and carbons separated by two or three bonds, which is crucial for confirming the placement of the propyl group at the C2 position relative to the carboxylic acid at the C1 position. princeton.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxyl (-C OOH )10.0 - 12.0 (broad singlet)175 - 180
C1-H (methine)2.3 - 2.8 (multiplet)45 - 55
C2-H (methine)1.8 - 2.2 (multiplet)40 - 50
Propyl (-C H₂CH₂CH₃)1.2 - 1.6 (multiplet)30 - 40
Propyl (-CH₂C H₂CH₃)1.3 - 1.7 (multiplet)20 - 25
Propyl (-CH₂CH₂C H₃)0.8 - 1.0 (triplet)10 - 15
Cyclopentane (-CH₂-)1.4 - 2.0 (multiplets)25 - 35

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's elemental composition. For this compound, the molecular formula is C₉H₁₆O₂. bldpharm.comuni.luchemsrc.com HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or more decimal places). This allows for the calculation of a unique elemental formula, distinguishing it from other potential compounds with the same nominal mass.

The fragmentation pattern observed in the mass spectrum can also provide structural information. A common fragmentation for carboxylic acids is the cleavage of the C-C bond adjacent to the carboxyl group, leading to the formation of a stable acylium ion (R-CO⁺). libretexts.org

Table 2: HRMS Data for this compound

Parameter Value
Molecular FormulaC₉H₁₆O₂
Monoisotopic Mass156.11503 Da
Predicted [M+H]⁺ Ion157.12232 m/z
Predicted [M+Na]⁺ Ion179.10426 m/z
Predicted [M-H]⁻ Ion155.10776 m/z

Data derived from predicted values. uni.lu

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. echemi.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by the features of the carboxyl group. pressbooks.pub A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. libretexts.orgorgchemboulder.com Superimposed on this broad band are the sharper C-H stretching absorptions of the alkyl groups around 2850-3000 cm⁻¹. Another key diagnostic peak is the intense C=O (carbonyl) stretching band, which typically appears between 1690 and 1760 cm⁻¹. orgchemboulder.com Additional informative peaks include the C-O stretch and O-H bend. orgchemboulder.com

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Technique Expected Wavenumber (cm⁻¹) Intensity
O-H Stretch (H-bonded)IR2500 - 3300Strong, Very Broad
C-H Stretch (Alkyl)IR, Raman2850 - 3000Medium to Strong
C=O Stretch (Carbonyl)IR, Raman1690 - 1760Very Strong (IR), Strong (Raman)
O-H BendIR1395 - 1440Medium
C-O StretchIR1210 - 1320Strong

Data based on typical ranges for carboxylic acids. orgchemboulder.com

X-ray Diffraction Analysis for Solid-State Structure and Stereochemistry

X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a single crystal of sufficient quality can be grown, this technique can provide definitive information on bond lengths, bond angles, and torsional angles.

For this compound, which contains two chiral centers (at C1 and C2), X-ray crystallography is the gold standard for determining both the relative (cis/trans) and absolute stereochemistry of the molecule. The analysis would reveal the conformation of the cyclopentane ring (e.g., envelope or twist) and the spatial orientation of the propyl and carboxylic acid substituents. Furthermore, it would elucidate the intermolecular interactions in the solid state, most notably the hydrogen-bonding patterns between the carboxylic acid groups, which typically form dimeric structures. ubc.ca While crucial for unambiguous stereochemical assignment, obtaining suitable crystals can be challenging, and as of now, specific crystallographic data for this compound is not widely reported in the literature.

Computational and Theoretical Investigations of 2 Propylcyclopentane 1 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Propylcyclopentane-1-carboxylic acid. Methods such as Density Functional Theory (DFT) are employed to model the electronic structure and derive various molecular properties. These calculations can predict the molecule's geometry, orbital energies, and charge distribution.

Detailed research findings from such calculations reveal key electronic parameters. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is a significant indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. The distribution of electrostatic potential on the molecular surface highlights the electron-rich and electron-deficient regions, indicating sites prone to electrophilic or nucleophilic attack. The carboxylic acid group, for example, typically shows a high negative potential around the oxygen atoms.

Table 1: Calculated Molecular Properties of this compound

Property Value Unit
HOMO Energy -6.5 eV
LUMO Energy 1.8 eV
HOMO-LUMO Gap 8.3 eV
Dipole Moment 1.9 Debye

Note: The data in this table is illustrative and based on typical values for similar carboxylic acids, derived from computational chemistry principles.

Conformational Landscape Exploration via Molecular Modeling

Due to the flexibility of the cyclopentane (B165970) ring and the propyl side chain, this compound can exist in multiple conformations. Molecular modeling techniques, including molecular mechanics and quantum chemical calculations, are used to explore this conformational landscape. The process typically involves a systematic search for all possible low-energy structures.

The relative energies of these conformers determine their population at a given temperature. The most stable conformer, with the lowest energy, will be the most abundant. The orientation of the propyl and carboxylic acid groups relative to the cyclopentane ring (i.e., axial vs. equatorial and their various rotational positions) defines the different conformers. Understanding the conformational preferences is crucial as it can influence the molecule's physical properties and biological activity. For instance, the accessibility of the carboxylic acid group for reactions can be conformation-dependent.

Table 2: Relative Energies of Key Conformers of this compound

Conformer Propyl Group Orientation Carboxyl Group Orientation Relative Energy (kcal/mol)
1 Equatorial Equatorial 0.00
2 Equatorial Axial 1.25
3 Axial Equatorial 2.10

Note: The data in this table is hypothetical, illustrating the expected relative stability of different substituent orientations on a cyclopentane ring.

Mechanistic Studies of Reactions Involving this compound

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this could include reactions such as esterification, amide formation, or decarboxylation. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the associated activation energies.

For example, studying the esterification reaction would involve modeling the interaction of the carboxylic acid with an alcohol. Calculations can determine the energy barriers for the different steps of the reaction mechanism, such as the initial protonation of the carbonyl oxygen, the nucleophilic attack by the alcohol, and the final elimination of water. This level of detail helps in understanding reaction kinetics and optimizing reaction conditions.

Prediction of Spectroscopic Data and Comparison with Experimental Results

Theoretical calculations can predict various spectroscopic data, which can then be compared with experimental spectra to confirm the molecule's structure. For this compound, key spectroscopic techniques include Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Quantum chemical calculations can predict ¹H and ¹³C NMR chemical shifts with a reasonable degree of accuracy. These predicted shifts, when compared to experimental data, help in assigning the signals to specific atoms within the molecule. Similarly, vibrational frequencies from calculations can be correlated with the absorption bands in an experimental IR spectrum. This comparison is particularly useful for identifying the characteristic vibrational modes of the molecule, such as the C=O stretch of the carboxylic acid group. Such a comparative approach is a powerful method for structural elucidation and confirmation. uantwerpen.be

Table 3: Comparison of Predicted and Experimental Spectroscopic Data for this compound

Parameter Predicted Value Experimental Value
¹³C NMR Chemical Shift (C=O) 178 ppm 180 ppm
¹H NMR Chemical Shift (COOH) 11.5 ppm 12.0 ppm

Note: This table contains representative, hypothetical data to illustrate the comparison between calculated and experimentally observed spectroscopic values.

Chemical Reactivity and Derivatization of 2 Propylcyclopentane 1 Carboxylic Acid

Reactions of the Carboxylic Acid Functional Group

The carboxyl group (-COOH) is the primary site of reactivity, undergoing typical nucleophilic acyl substitution reactions to yield a variety of important derivatives. jackwestin.com

2-Propylcyclopentane-1-carboxylic acid can be readily converted into its corresponding esters, amides, and anhydrides, which are fundamental transformations in organic synthesis.

Esters: Esterification is commonly achieved through the Fischer esterification reaction, where the carboxylic acid is heated with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). masterorganicchemistry.comopenstax.org This is an equilibrium process, and often the alcohol is used in excess to drive the reaction toward the ester product. masterorganicchemistry.comyoutube.com

Reaction Scheme: this compound + R'OH ⇌ 2-Propylcyclopentane-1-carboxylate + H₂O

Amides: The formation of amides requires reacting the carboxylic acid with ammonia (B1221849) or a primary or secondary amine. libretexts.org This reaction is often facilitated by activating the carboxylic acid, for instance, by converting it to a more reactive acid chloride, or by using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). jackwestin.comyoutube.com Direct reaction by heating the ammonium (B1175870) salt of the carboxylic acid can also yield the amide through dehydration. libretexts.orgyoutube.com

Reaction Scheme: this compound + R'R''NH → N-R',N-R''-2-propylcyclopentane-1-carboxamide + H₂O

Anhydrides: Symmetrical anhydrides can be synthesized by the dehydration of two molecules of the carboxylic acid, typically by heating with a strong dehydrating agent. khanacademy.org A common laboratory method involves the reaction of the carboxylic acid with a reactive acid derivative, such as an acyl chloride, in the presence of a base. jackwestin.comlibretexts.orgyoutube.com

Reaction Scheme: 2 x this compound → Bis(2-propylcyclopentane-1-carboxylic) anhydride (B1165640) + H₂O

DerivativeReactantTypical ConditionsProduct
EsterAlcohol (R'-OH)Acid catalyst (e.g., H₂SO₄), Heat2-Propylcyclopentyl-1-carboxylate
AmideAmine (R'R''NH)Coupling agent (e.g., DCC) or HeatN-R',N-R''-2-propylcyclopentane-1-carboxamide
AnhydrideAcid ChlorideBase (e.g., Pyridine)Bis(2-propylcyclopentane-1-carboxylic) anhydride

Reduction: The carboxylic acid group is resistant to reduction by milder agents but can be reduced to a primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄). msu.edu This reaction converts this compound into (2-propylcyclopentyl)methanol.

Reaction Scheme: this compound + LiAlH₄ → (2-Propylcyclopentyl)methanol

Oxidation: While the carboxyl group is in a high oxidation state and generally resistant to further oxidation, the adjacent cyclopentane (B165970) ring can be oxidized under certain conditions. Oxidative cleavage of the ring, similar to the oxidation of cyclic ketones to dicarboxylic acids, is a possibility under harsh conditions. bibliotekanauki.pl Another potential reaction is oxidative decarboxylation, such as in the Hunsdiecker reaction, where a silver salt of the carboxylic acid reacts with bromine to yield a bromo-substituted cyclopentane, with the loss of carbon dioxide. msu.edu

Reaction TypeReagentProduct Class
ReductionLithium aluminum hydride (LiAlH₄)Primary Alcohol
Oxidative DecarboxylationAg₂O, Br₂Alkyl Halide

Transformations on the Cyclopentane Ring System

The substituted cyclopentane ring provides a scaffold for further functionalization, which can be influenced by the existing stereochemistry of the molecule.

The presence of two stereocenters (at C1 and C2) in this compound means that further reactions on the ring can be subject to stereocontrol. The carboxylic acid group can act as a directing group in C-H activation reactions. For example, modern catalytic systems using palladium and specialized ligands can achieve transannular γ-C–H arylation of cycloalkane carboxylic acids. nih.gov This allows for the selective introduction of substituents at a position remote from the carboxyl group, with the stereochemical outcome influenced by the catalyst and the substrate's existing geometry. nih.gov Such methods provide a powerful route to complex, stereodefined cyclopentane derivatives.

The cyclopentane ring is a stable carbocycle and does not readily undergo ring-opening reactions except under forcing conditions such as high-temperature catalytic cracking. However, rearrangement reactions can be induced in derivatives of this compound. For instance, the Favorskii rearrangement of a 2-chlorocyclohexanone (B41772) derivative is a known method for synthesizing cyclopentanecarboxylic acid esters via ring contraction. wikipedia.org While this is a synthetic route to the ring system rather than a reaction of it, it highlights the types of skeletal rearrangements carbocyclic systems can undergo. Specific functionalization of the cyclopentane ring could also predispose it to rearrangements like the Wolff rearrangement, which involves a ring expansion or contraction. libretexts.org

Synthetic Utility in Generating Diverse Molecular Structures

The this compound scaffold is a valuable building block for the synthesis of more complex and biologically active molecules. The ability to modify both the carboxylic acid group and the cyclopentane ring allows for the generation of a diverse library of compounds.

Research has shown that functionalized cyclopentane carboxylic acids are key components in the synthesis of potent enzyme inhibitors. For example, derivatives of cyclopentane carboxylic acid have been used to create inhibitors of aldo-keto reductase enzymes (AKR1C1 and AKR1C3) and histone deacetylases (HDACs), which are targets for cancer therapy. nih.gov Furthermore, cyclopentane-based β-amino acids, which can be synthesized from precursors like this compound, are used to build β-peptides with unique structural and functional properties. mdpi.com The defined stereochemistry of the cyclopentane ring is crucial in these applications, as it helps to control the three-dimensional shape of the final molecule, which is essential for its biological activity.

Research Applications and Utility in Academic Chemical Sciences

Role as Synthetic Intermediates and Building Blocks

2-Propylcyclopentane-1-carboxylic acid is commercially cataloged as a "versatile small molecule scaffold" and a "building block," indicating its primary utility in organic synthesis. biosynth.combldpharm.com Researchers can purchase this compound for use in the construction of more complex molecules. One study on transannular C–H arylation used a closely related compound, α-propyl cyclopentane (B165970) carboxylic acid, as a model substrate to explore the synthesis of γ-arylated carbocycles. nih.gov This suggests that this compound could similarly serve as a foundational element for creating substituted cyclopentane rings, which are common motifs in pharmaceuticals and natural products. nih.govresearchgate.net However, specific examples of target molecules synthesized from this particular starting material are not readily found in the literature.

Application in Materials Science Research for Polymer Modification

Carboxylic acids, in general, are utilized for the functionalization of polymers to impart specific properties such as pH-responsiveness or to serve as attachment points for other molecules. nih.govmdpi.com For instance, poly(2-isopropenyl-2-oxazoline) can be readily functionalized by reacting it with carboxylic acids. researchgate.net However, there are no specific studies that report the use of this compound for polymer modification or in any other capacity within materials science research.

Development of Research Probes for Biochemical Studies

The development of research probes often involves the synthesis of molecules with specific functionalities to interact with biological targets. While carboxylic acids are a common functional group in biologically active molecules, there is no available research that describes the use of this compound as a scaffold or intermediate in the creation of biochemical probes. biosynth.comresearchgate.net

Precursors for Agrochemical Development Research

The carboxylic acid functional group is an important component in many agrochemicals. researchgate.net However, a search of the available literature and patent databases did not yield any information on the use of this compound as a precursor in the development of new agrochemicals. Research in this area tends to focus on other cyclopropane (B1198618) or cyclopentane carboxylic acid derivatives. google.com

Q & A

Q. How should researchers resolve contradictions in thermodynamic data (e.g., melting points, solubility) across studies?

  • Methodological Answer : Conduct meta-analysis of literature data, identifying variables like solvent purity or measurement techniques (e.g., DSC vs. capillary melting points). Reproduce experiments under controlled conditions (e.g., ASTM standards). Use statistical tools (ANOVA) to assess significance. Cross-validate with computational predictions (e.g., COSMO-RS for solubility) .

Q. What experimental designs evaluate the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Perform accelerated stability studies by incubating the compound in buffers (pH 1–12) at 25–60°C. Monitor degradation via LC-MS and quantify kinetics using Arrhenius plots. Identify degradation products (e.g., decarboxylation derivatives) and propose mechanisms. Include controls with antioxidants or stabilizers to mitigate decomposition .

Q. How can this compound serve as a building block for synthesizing complex polycyclic systems?

  • Methodological Answer : Utilize its carboxylic acid group for peptide coupling (via EDC/HOBt) or esterification. The cyclopentane ring enables strain-driven reactions, such as ring-opening metathesis (e.g., Grubbs catalyst) or Diels-Alder cycloadditions. Case studies on spirocyclic derivatives ( ) and cyclopropane analogs ( ) provide methodological precedents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.